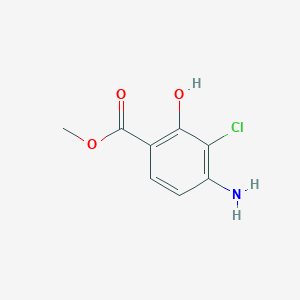

Methyl 4-amino-3-chloro-2-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-amino-3-chloro-2-hydroxybenzoate, also known as Methylparaben, is a commonly used preservative in the food, pharmaceutical, and cosmetic industries. It is a white crystalline powder that is soluble in water and alcohol. Methylparaben is used to prevent the growth of bacteria and mold in products, thus increasing their shelf life.

Applications De Recherche Scientifique

Antibiotic Biosynthesis

Methyl 4-amino-3-chloro-2-hydroxybenzoate has been studied for its role in the biosynthesis of antibiotics. For instance, its chlorinated analogues are prepared for studies on the biosynthesis and synthesis of several important classes of antibiotics, demonstrating its potential in aiding the development of antibiotic compounds (Becker, 1984).

Crystal Structure Analysis

The compound's derivatives, like Methyl 4-hydroxybenzoate, are used in crystal structure analysis to understand molecular interactions. Such studies provide insights into the molecular determinants underlying pharmaceutical activity, which can be pivotal for designing more efficient drugs (Sharfalddin et al., 2020).

Material Science Applications

In material science, derivatives of Methyl 4-amino-3-chloro-2-hydroxybenzoate, such as benzoic acid and its substituted forms, are used as dopants for polyaniline. This application is crucial for developing conductive materials, highlighting its importance in electronics and advanced material development (Amarnath & Palaniappan, 2005).

Analytical and Detection Tools

The compound is also explored in analytical chemistry as part of fluorescent sensors for detecting metal ions, such as Al3+. These applications are critical for environmental monitoring and biomedical research, where sensitive detection tools are essential (Ye et al., 2014).

Environmental Fate and Behavior

Research on parabens, which are structurally related to Methyl 4-amino-3-chloro-2-hydroxybenzoate, focuses on their occurrence, fate, and behavior in aquatic environments. This research is vital for assessing the environmental impact of widely used preservatives and understanding their biodegradation and potential effects on ecosystems (Haman et al., 2015).

Fire Retardant Properties

Furthermore, its applications extend into the development of fire retardant materials. For instance, compounds based on cyclotriphosphazene core containing Schiff base and amide linking units, synthesized from derivatives of Methyl 4-hydroxybenzoate, exhibit significant fire retardant properties. Such research is pivotal for creating safer materials for various applications (Jamain et al., 2020).

Mécanisme D'action

Mode of Action

It is suggested that it may undergo reactions at the benzylic position, which typically occur via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It is known that compounds with similar structures can initiate hydrolytic deamination, leading to changes in downstream biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Methyl 4-amino-3-chloro-2-hydroxybenzoate is currently unknown .

Result of Action

More research is needed to understand the specific effects of this compound on cellular processes .

Propriétés

IUPAC Name |

methyl 4-amino-3-chloro-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSLMUXDNFHBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1154415-33-4 |

Source

|

| Record name | methyl 4-amino-3-chloro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one](/img/structure/B2713253.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713258.png)

![1-(1-Benzothiophen-3-yl)-2-[(5-bromopyrimidin-2-yl)amino]ethanol](/img/structure/B2713259.png)

![ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/no-structure.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713270.png)

![1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2713272.png)